Pharmacological Profile of 5-Methyl Indole-3-Propanamine Derivatives
Pharmacological Profile of 5-Methyl Indole-3-Propanamine Derivatives
This technical guide provides a comprehensive pharmacological profile of 5-methyl indole-3-propanamine (also known as 5-methylhomotryptamine ) and its derivatives. This scaffold represents a critical structural extension of the classical tryptamine pharmacophore, utilized primarily to probe the steric and spatial constraints of serotonin (5-HT) receptor binding pockets and the serotonin transporter (SERT).
Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists
Executive Summary
The 5-methyl indole-3-propanamine scaffold is a homolog of the endogenous neurotransmitter serotonin (5-HT) and the psychoactive tryptamines. Chemically, it is defined by the extension of the ethylamine side chain to a propylamine (three-carbon) linker and a lipophilic methyl substitution at the 5-position of the indole ring.
Unlike their ethyl-linked counterparts (tryptamines), which typically act as non-selective 5-HT agonists, indole-3-propanamine (homotryptamine) derivatives often exhibit:
-
Reduced intrinsic efficacy at 5-HT receptors (shifting from full agonists to partial agonists or antagonists).
-
Enhanced selectivity for specific GPCR subtypes (e.g., 5-HT2A, 5-HT7) due to altered binding poses.
-
High affinity for the Serotonin Transporter (SERT) , often acting as reuptake inhibitors.
This guide details the synthesis, structure-activity relationships (SAR), and pharmacological characterization of this class.[1][2]
Chemical Structure & Properties[1][2][3][4][5][6][7]
Core Scaffold Analysis
The molecule consists of a 5-methylindole core linked to a primary amine via a propylene chain.
| Property | Value / Description | Impact on Pharmacology |
| IUPAC Name | 3-(5-methyl-1H-indol-3-yl)propan-1-amine | Definitive chemical identity. |
| Molecular Formula | C₁₂H₁₆N₂ | MW: 188.27 g/mol (Low MW, favorable for CNS penetration). |
| LogP (Predicted) | ~2.5 - 2.9 | High Lipophilicity : The 5-methyl group increases LogP compared to 5-HT (LogP ~0.2), facilitating Blood-Brain Barrier (BBB) crossing. |
| pKa (Amine) | ~10.2 | Basic primary amine; exists as a cation at physiological pH, essential for Aspartate anchoring in GPCRs/SERT. |
| Linker Length | 3 Carbons (Propyl) | Critical Differentiator : The extra methylene group disrupts the canonical "tryptamine bridge" interaction, often leading to antagonist activity. |
Pharmacodynamics: Mechanism of Action[4]
Receptor Binding Profile (5-HT Receptors)
The extension of the side chain from ethyl (tryptamine) to propyl (homotryptamine) fundamentally alters the ligand's position within the orthosteric binding pocket of 5-HT receptors.
-
5-HT1A / 5-HT2A Receptors:
-
Tryptamines (2-C chain): The amine forms a salt bridge with Asp3.32 (Asp116/155). The indole ring engages in
- stacking with aromatic residues (e.g., Phe6.52). -
Homotryptamines (3-C chain): The longer chain forces the indole ring to shift or rotate to maintain the Aspartate interaction. This often destabilizes the active conformation of the receptor (Helix 3/6 movement), resulting in antagonism or low-efficacy partial agonism .
-
5-Methyl Effect: The 5-methyl group acts as a bioisostere for the 5-hydroxyl of serotonin but lacks hydrogen bonding capability. It probes the hydrophobic pocket (Val/Leu/Ile residues) often found near position 5. It generally increases affinity relative to unsubstituted indole by filling this hydrophobic void.
-
Serotonin Transporter (SERT) Inhibition
Homotryptamine derivatives are privileged scaffolds for SERT inhibition.
-
Mechanism: The propyl chain allows the terminal amine to reach the central binding site (S1) while the indole moiety occupies the S2 vestibule or an allosteric sub-pocket.
-
Data Support: Studies on conformational restriction (e.g., tetrahydropyridine derivatives of homotryptamine) have yielded nanomolar SERT antagonists (IC50 ~80 nM).[3]
Structure-Activity Relationship (SAR) Visualization
Figure 1: SAR Logic for 5-methyl indole-3-propanamine derivatives. The 3-carbon linker is the primary switch for functional efficacy (agonist vs. antagonist).
Experimental Protocols
Synthesis of 3-(5-methyl-1H-indol-3-yl)propan-1-amine
Principle: A robust two-step synthesis involving the Michael addition of acrylonitrile to 5-methylindole followed by reduction. This avoids the use of unstable aldehyde intermediates.
Phase 1: Cyanoethylation (Michael Addition)
-
Reagents: 5-Methylindole (1.0 eq), Acrylonitrile (1.5 eq), 1,4-Dioxane (Solvent), Triton B (Benzyltrimethylammonium hydroxide, cat. base).
-
Protocol:
-
Dissolve 5-methylindole in 1,4-dioxane under N₂ atmosphere.
-
Add Triton B (40% in MeOH, 0.1 eq) dropwise.
-
Add Acrylonitrile dropwise while maintaining temperature at 0–5°C (exothermic).
-
Allow to warm to RT and stir for 3 hours.
-
Validation: TLC (Hexane:EtOAc 7:3) should show disappearance of indole.
-
Workup: Neutralize with dilute HCl, extract with EtOAc, wash with brine.
-
Product: 3-(5-methyl-1H-indol-3-yl)propanenitrile.
-
Phase 2: Reduction to Amine
-
Reagents: LiAlH₄ (2.5 eq), Dry THF or Diethyl Ether.
-
Protocol:
-
Suspend LiAlH₄ in dry THF at 0°C under Argon.
-
Add the nitrile intermediate (dissolved in THF) dropwise over 30 mins.
-
Reflux for 4–6 hours.
-
Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.
-
Filter the white precipitate. Dry filtrate over Na₂SO₄.
-
Purification: Isolate as free base or convert to Hydrochloride salt (HCl/Ether) for stability.
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for the production of the homotryptamine scaffold.
Pharmacological Evaluation Protocols
Radioligand Binding Assay (5-HT2A)
To determine affinity (
-
Tissue Source: Rat frontal cortex homogenates or CHO cells expressing human 5-HT2A.
-
Radioligand: [³H]-Ketanserin (Antagonist) or [³H]-DOI (Agonist). Note: Using an antagonist radioligand is preferred for homotryptamines as they are likely antagonists.
-
Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl₂.
-
Incubation: 60 min at 25°C.
-
Non-specific Binding: Define using 10 µM Methysergide.
-
Analysis: Calculate
from displacement curves and convert to using the Cheng-Prusoff equation:
Functional Assay (GTP S Binding)
To determine intrinsic efficacy (Agonist vs. Antagonist).
-
System: Membranes expressing G-protein coupled 5-HT receptors.[1][4]
-
Tracer: [³⁵S]-GTP
S (non-hydrolyzable GTP analog). -
Protocol:
-
Agonist Mode: Measure increase in [³⁵S]-GTP
S binding upon adding 5-methyl indole-3-propanamine. -
Antagonist Mode: Stimulate with EC80 of Serotonin (5-HT) and measure inhibition by the test compound.
-
-
Expected Result: Homotryptamines typically show no stimulation (0% efficacy) alone but inhibit 5-HT induced stimulation, confirming antagonism.
References
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link
-
Glennon, R. A., et al. (1980). Binding of phenylalkylamine derivatives at 5-HT2 receptors. Journal of Medicinal Chemistry. Link
-
IUPHAR/BPS Guide to Pharmacology . 5-Hydroxytryptamine receptors. Link
-
Kikuchi, C., et al. (2002). Tetrahydrobenzindoles: Selective antagonists of the 5-HT7 receptor. Journal of Medicinal Chemistry. Link
-
Shulgin, A., & Shulgin, A. (1997).[5] TiHKAL: Tryptamines I Have Known and Loved. Transform Press. (Foundational text on tryptamine/homotryptamine SAR). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Single Quantum Dot Tracking Illuminates Neuroscience at the Nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxytryptamine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Substituted tryptamine - Wikipedia [en.wikipedia.org]
